Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside
Overview
Description
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside is a versatile chemical compound with the molecular formula C13H21NO8 . This compound is used in various scientific research applications due to its unique structure, which allows for diverse studies in fields like medicinal chemistry, drug development, and bioorganic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as acetates for the hydroxyl groups and subsequent deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating or acylating agents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside is used in several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential drug candidates.
Drug Development: The compound serves as a building block for developing new pharmaceuticals.
Bioorganic Synthesis: It is utilized in the synthesis of complex organic molecules for biological studies.
Mechanism of Action
The mechanism of action for Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside involves its interaction with various molecular targets. The amino group at the 6th position allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside
- Methyl 6-amino-6-deoxy-2,3,4-trifluoroacetate-D-glucopyranoside
- Methyl 6-amino-6-deoxy-2,3,4-trichloroacetate-D-glucopyranoside
Uniqueness
Methyl 6-amino-6-deoxy-2,3,4-tracetate-D-glucopyranoside is unique due to its specific acetyl protection groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable compound for synthetic and medicinal chemistry.
Properties
IUPAC Name |
[4,5-diacetyloxy-2-(aminomethyl)-6-methoxyoxan-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBDCQBZQQWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673720 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
715649-25-5 | |
Record name | Methyl 2,3,4-tri-O-acetyl-6-amino-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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